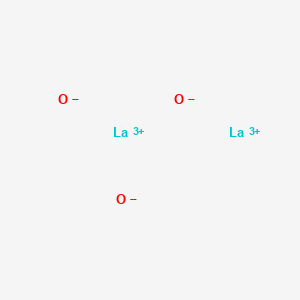
Lanthanum oxide
Cat. No. B073253
Key on ui cas rn:
1312-81-8
M. Wt: 325.809 g/mol
InChI Key: MRELNEQAGSRDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04464539
Procedure details


Zirconium oxychloride (ZrOCl2.8H2O) (36.1 g, 0.112 mole) was dissolved in 50 ml of water. Separately, monosodium phosphate (NaH2PO4.2H2O) (156 g, 1 mole) was dissolved in 200 ml of 3 N hydrochloric acid followed by heating the resulting solution to 80° C. The former solution was then added to the latter solution with stirring to form a white precipitate. After continuing the stirring for a further one hour, the white precipitate was thoroughly water-washed by the decantation method, after which it was filtrably separated and washed in water. After drying the white precipitate at 120° C., it was calcined in air at 400° C., and thereafter molded into granules of 10-16-mesh size to prepare a Zr(HPO4)2 catalyst. Next, lanthanum oxide (La2O3) (0.065 mole) was completely dissolved in an aqueous nitric acid solution, after which the resulting solution was concentrated by heating to prepare lanthanum nitrate, to which 400 cc of water was added to form an aqueous lanthanum nitrate solution. When 100 cc of an aqueous solution containing 20.3 g (0.143 mole) of sodium hydrogenphosphate (Na2HPO4) was added to the aqueous lanthanum nitrate solution, a white precipitate formed. The precipitate thus obtained was stirred at 80° C. for one hour, after which it was thoroughly washed in water. The precipitate was separated by filtration, water-washed and dried at 120° C. The white precipitate was then calcined in a stream of air at 400° C. for 6 hours. The calcined product was then molded into granules of 10-16-mesh size to prepare a LaPO4 catalyst.








Name
Identifiers


|
REACTION_CXSMILES
|
P(O)(O)([O-])=O.[Na+].[O-2].[La+3:8].[O-2].[O-2].[La+3].[N+:12]([O-:15])([OH:14])=[O:13]>O.Cl.O(Cl)Cl.[Zr]>[N+:12]([O-:15])([O-:14])=[O:13].[La+3:8].[N+:12]([O-:15])([O-:14])=[O:13].[N+:12]([O-:15])([O-:14])=[O:13] |f:0.1,2.3.4.5.6,10.11,12.13.14.15|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
156 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])(O)O.[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0.065 mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[La+3].[O-2].[O-2].[La+3]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
36.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
O(Cl)Cl.[Zr]
|
Step Four
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The former solution was then added to the latter solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a white precipitate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
stirring for a further one hour
|
|
Duration
|
1 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed by the decantation method
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after which it was filtrably separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed in water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying the white precipitate at 120° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was calcined in air at 400° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to prepare a Zr(HPO4)2 catalyst
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
after which the resulting solution was concentrated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to prepare lanthanum nitrate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])[O-].[La+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
